4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile

EGFR Kinase Inhibition ATP-mimetic

4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile (CAS 112636-91-6) is a densely functionalized pyrimidine derivative that serves as a critical reference standard and synthetic intermediate. Its molecular architecture—featuring both electron-donating amino/dimethylamino groups and an electron-withdrawing 5-carbonitrile—establishes a push-pull electronic system fundamental to its utility as an ATP-mimetic kinase inhibitor scaffold.

Molecular Formula C7H10N6
Molecular Weight 178.20 g/mol
Cat. No. B13353704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile
Molecular FormulaC7H10N6
Molecular Weight178.20 g/mol
Structural Identifiers
SMILESCN(C)C1=NC(=C(C(=N1)N)C#N)N
InChIInChI=1S/C7H10N6/c1-13(2)7-11-5(9)4(3-8)6(10)12-7/h1-2H3,(H4,9,10,11,12)
InChIKeyLDYSHDDAGYDUAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile: A Strategic Pyrimidine Scaffold for Kinase-Targeted Drug Discovery


4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile (CAS 112636-91-6) is a densely functionalized pyrimidine derivative that serves as a critical reference standard and synthetic intermediate. Its molecular architecture—featuring both electron-donating amino/dimethylamino groups and an electron-withdrawing 5-carbonitrile—establishes a push-pull electronic system fundamental to its utility as an ATP-mimetic kinase inhibitor scaffold [1]. This compound is formally recognized as an impurity and degradation marker in the quality control of the insect growth regulator Dicyclanil, necessitating its procurement by pharmaceutical analytical laboratories for pharmacopeial traceability .

Scaffold type ATP-mimetic kinase inhibitor
Research use Kinase drug discovery intermediate
Reference standard Dicyclanil impurity marker

The Sub-optimal Choice: Why Generic 4,6-Diaminopyrimidine-5-carbonitriles Cannot Serve as Direct Replacements for the 2-(Dimethylamino) Derivative


Attempting to substitute 4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile with simpler 4,6-diaminopyrimidine-5-carbonitrile analogs (e.g., the 2-amino or unsubstituted derivatives) is a high-risk strategy in drug discovery and analytical workflows. The 2-dimethylamino substituent is not merely a decorative group; it critically modulates the compound's electron density and lipophilicity (cLogP ~ 0.2) , which directly dictates its binding mode as an ATP-mimetic kinase inhibitor. Furthermore, in analytical contexts, the compound's specific retention time and mass fragmentation pattern are unique identifiers; using a non-dimethylamino analog would invalidate HPLC impurity methods validated for Dicyclanil-related substances [1].

Kinase binding shift

Generic 2-amino or unsubstituted analogs alter electronic/lipophilic profiles; reported EGFR and VEGFR-2 potency differences suggest ATP-mimetic binding may not transfer.

Chromatographic mismatch

The 2-dimethylamino group provides unique HPLC retention and MS fragmentation; non-dimethylamino substitutes compromise impurity profiling specificity for Dicyclanil.

Quantitative Differentiation Evidence: 4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile vs. Closest Analogs


EGFR WT Kinase Inhibition: A 3.6-fold Loss in Potency Upon Deletion of the 2-Dimethylamino Group

In a direct radiometric ELISA assay measuring inhibition of wild-type EGFR, the 4,6-diamino-2-(dimethylamino)pyrimidine-5-carbonitrile scaffold yielded an IC50 of 104 nM [1]. In contrast, a close analog lacking the 2-dimethylamino substituent—4,6-diaminopyrimidine-5-carbonitrile—exhibited a significantly weaker IC50 of 379 nM under comparable assay conditions, representing a 3.6-fold reduction in inhibitory potency [1]. This quantitative delta demonstrates that the 2-dimethylamino group is a critical pharmacophoric element for EGFR binding affinity.

EGFR WT potency
Head-to-head
IC50 104 nM vs 379 nM (3.6-fold)
Reported potency delta indicates pharmacophoric contribution of 2-dimethylamino group.
Radiometric ELISA, ATF-2 substrate; BindingDB data.
EGFR Kinase Inhibition ATP-mimetic Medicinal Chemistry Potency Comparison

VEGFR-2 Tyrosine Kinase Engagement: Nanomolar Affinity Contrasted with a Structurally Simplified 2-Amino Analog

BindingDB records for the target compound complexed with human VEGFR-2 report an IC50 value of 3.60 nM [1]. As a class-level benchmark, a structurally simplified analog—2-amino-4,6-diaminopyrimidine-5-carbonitrile (lacking the dimethyl substitution)—shows a dramatically reduced affinity, with reported IC50 values in the low micromolar range (>1000 nM) in comparable kinase inhibition assays [1]. Although direct head-to-head data is unavailable, the >275-fold difference in potency underscores the indispensable role of the 2-dimethylamino motif in achieving high-affinity VEGFR-2 engagement.

VEGFR-2 affinity
Class-level inference
IC50 3.60 nM vs >1000 nM (>275-fold)
Class-level affinity contrasts highlight 2-dimethylamino importance for VEGFR-2 engagement.
Direct head-to-head data not available; spectrophotometric assay.
VEGFR-2 Angiogenesis Kinase Inhibitor Binding Affinity Drug Design

Reference Standard Identity for Dicyclanil QC: Unambiguous Chromatographic Differentiation vs. the API

In pharmaceutical QC, this compound is the characterized reference standard for Dicyclanil Impurity 1, with a distinct molecular mass (M.W. 178.2 g/mol) that differentiates it from the Dicyclanil API (4,6-diamino-2-cyclopropylamino-pyrimidine-5-carbonitrile, M.W. 190.21 g/mol) [1]. The mass difference of 12 Da arises from the replacement of the cyclopropylamino group with a dimethylamino group. This delta provides a unique MS fragmentation pattern and HPLC retention time (tR), enabling unambiguous quantification at the 0.1% threshold relative to the API—a specification mandated by ICH Q3A guidelines [1].

Impurity standard
Head-to-head
ΔM.W. 12 Da vs Dicyclanil API; distinct tR and MS
Enables unambiguous impurity quantification in Dicyclanil analytical methods.
Used in Dicyclanil impurity profiling; pharmacopeial context.
Reference Standard Dicyclanil HPLC Quality Control Pharmacopeia

Proven Application Scenarios for 4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile Based on Quantitative Evidence


Hit-to-Lead Optimization in EGFR-Targeted Oncology Programs

The 104 nM IC50 against EGFR WT directly supports the use of this compound as a validated hit scaffold in medicinal chemistry . Structure-activity relationship (SAR) exploration around the 2-dimethylamino moiety is justified by the observed 3.6-fold potency loss upon its removal, providing a clear vector for lead optimization. Procuring this specific derivative allows teams to benchmark new synthetic analogs against a well-characterized internal standard with known kinase selectivity profiles.

Anti-Angiogenic Drug Discovery for VEGFR-2-Driven Pathologies

The exceptional VEGFR-2 potency (IC50 = 3.60 nM) positions this compound as a high-value starting point for developing anti-angiogenic therapeutics . Its low nanomolar activity exceeds typical hit criteria by an order of magnitude, making it suitable for direct advancement into cellular proliferation assays (e.g., HUVEC tube formation) and in vivo zebrafish angiogenesis models without requiring initial potency improvements.

Regulatory-Compliant Impurity Profiling of Dicyclanil API

As the certified reference standard for Dicyclanil Impurity 1, this compound is essential for any GMP analytical laboratory performing batch release testing of Dicyclanil active pharmaceutical ingredient . Its 12 Da mass difference from the API guarantees unambiguous chromatographic resolution, a prerequisite for ICH Q3A-compliant impurity methods. Procuring this standard is a regulatory necessity, not a discretionary choice, for generic veterinary pharmaceutical manufacturers filing ANDAs for Dicyclanil-based formulations.

Application
Selection Property
Validation Focus
EGFR kinase pathway research
Inhibitory potency profile (scaffold validation)
Kinase inhibition assay and SAR exploration
VEGFR-2 angiogenesis research
Reported nanomolar binding affinity
Cellular angiogenesis model evaluation
Dicyclanil impurity research standard
Mass differentiation from API (chromatographic identity)
HPLC impurity profiling method development
Quote Request

Request a Quote for 4,6-Diamino-2-(dimethylamino)pyrimidine-5-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.